molecular formula C9H14ClNO B032236 2-(4-Methoxyphenyl)ethylamine Hydrochloride CAS No. 645-58-9

2-(4-Methoxyphenyl)ethylamine Hydrochloride

Cat. No.: B032236
CAS No.: 645-58-9
M. Wt: 187.66 g/mol
InChI Key: KSMJZTHNZYCQPE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)ethanamine hydrochloride, also known as 4-Methoxyphenethylamine hydrochloride, is an organic compound with the molecular formula C9H13NO·HCl. It is a derivative of phenethylamine, where the phenyl ring is substituted with a methoxy group at the para position. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

    Reduction: The 4-methoxybenzaldehyde is reduced to 4-methoxyphenylmethanol using a reducing agent such as sodium borohydride (NaBH4).

    Bromination: The 4-methoxyphenylmethanol is then brominated to form 4-methoxybenzyl bromide using hydrobromic acid (HBr) or phosphorus tribromide (PBr3).

    Amination: The 4-methoxybenzyl bromide undergoes nucleophilic substitution with ammonia (NH3) or an amine to form 4-methoxyphenethylamine.

    Hydrochloride Formation: Finally, the 4-methoxyphenethylamine is treated with hydrochloric acid (HCl) to form 2-(4-Methoxyphenyl)ethanamine hydrochloride.

Industrial Production Methods

Industrial production of 2-(4-Methoxyphenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or strong bases are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated amines.

Scientific Research Applications

2-(4-Methoxyphenyl)ethanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A closely related compound with similar chemical structure and properties.

    2-Phenylethylamine: Another phenethylamine derivative with different substituents on the phenyl ring.

    4-Methoxybenzylamine: A compound with a similar methoxy substitution but different amine positioning.

Uniqueness

2-(4-Methoxyphenyl)ethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMJZTHNZYCQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55-81-2 (Parent)
Record name Benzeneethanamine, 4-methoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90214750
Record name 4-O-Methyltyramine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645-58-9
Record name Benzeneethanamine, 4-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzeneethanamine, 4-methoxy-, hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 645-58-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187515
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-O-Methyltyramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyphenethylamine hydrochloride
Source FDA Global Substance Registration System (GSRS)
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